(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-BROMOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, an ethyl(methyl)amino group, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-BROMOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE typically involves a multi-step process:
Formation of the Pyrazolidine-3,5-Dione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolidine-3,5-dione ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Ethyl(Methyl)Amino Group: This step involves the alkylation of an amine precursor with ethyl and methyl groups, typically using alkyl halides in the presence of a base.
Formation of the Methylidene Linkage: The final step involves the condensation of the pyrazolidine-3,5-dione core with the ethyl(methyl)amino-substituted phenyl group, often under dehydrating conditions.
Industrial Production Methods
Industrial production of (4Z)-1-(3-BROMOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group or the pyrazolidine-3,5-dione core, potentially leading to debromination or reduction of the carbonyl groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, or alkoxide salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce debrominated or reduced carbonyl compounds, and substitution can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(3-BROMOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. Studies may focus on its potential as a lead compound for drug development or as a tool for probing biological systems.
Medicine
In medicinal chemistry, (4Z)-1-(3-BROMOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE may be explored for its therapeutic potential. Researchers may investigate its efficacy and safety in preclinical models, aiming to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-BROMOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4Z)-1-(3-CHLOROPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE: Similar structure with a chlorine atom instead of bromine.
(4Z)-1-(3-FLUOROPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE: Similar structure with a fluorine atom instead of bromine.
(4Z)-1-(3-IODOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (4Z)-1-(3-BROMOPHENYL)-4-({4-[ETHYL(METHYL)AMINO]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE lies in its specific substitution pattern and the presence of the bromine atom. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs with different halogen atoms.
Properties
Molecular Formula |
C19H18BrN3O2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[[4-[ethyl(methyl)amino]phenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-22(2)15-9-7-13(8-10-15)11-17-18(24)21-23(19(17)25)16-6-4-5-14(20)12-16/h4-12H,3H2,1-2H3,(H,21,24)/b17-11- |
InChI Key |
CQCCFXJXDKRRCC-BOPFTXTBSA-N |
Isomeric SMILES |
CCN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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